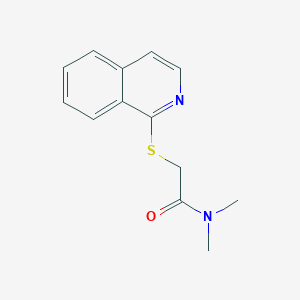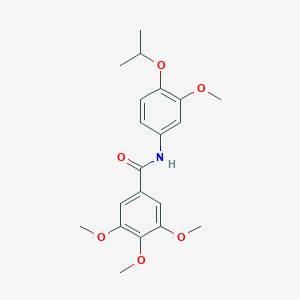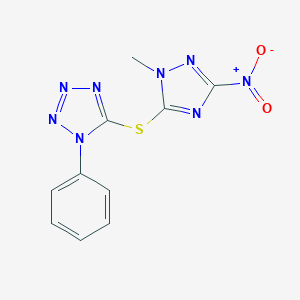
2-(2-fluorophenoxy)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenoxy)-N-methylacetamide, also known as FPhMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound is a derivative of acetamide and contains a fluorophenyl group that provides unique properties to the molecule.
Wirkmechanismus
The mechanism of action of 2-(2-fluorophenoxy)-N-methylacetamide is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, which results in an increase in the concentration of acetylcholine in the brain. This, in turn, leads to improved cognitive function.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that the compound has analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of pain and inflammation. Additionally, this compound has been found to exhibit anticonvulsant activity, which suggests that it may be useful in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-fluorophenoxy)-N-methylacetamide is its ease of synthesis. The compound can be easily prepared in high purity and good yields using the method described above. Additionally, this compound has been found to exhibit a range of pharmacological activities, which makes it a versatile compound for use in various lab experiments.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, the compound has been found to be unstable under certain conditions, which may limit its use in some applications. Additionally, the pharmacological effects of this compound are not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2-fluorophenoxy)-N-methylacetamide. One area of interest is the development of this compound derivatives with improved pharmacological properties. For example, modifications to the fluorophenyl group may result in compounds with increased potency and selectivity for certain targets.
Another area of interest is the investigation of the mechanism of action of this compound. Understanding how the compound exerts its pharmacological effects may lead to the development of more effective treatments for various diseases.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. The compound can be easily synthesized using a simple method, and it has been found to exhibit a range of pharmacological activities. While there are some limitations associated with the use of this compound in lab experiments, there are also several future directions for research on the compound.
Synthesemethoden
The synthesis of 2-(2-fluorophenoxy)-N-methylacetamide involves the reaction of 2-fluoroanisole with N-methylacetamide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution of the fluorine atom by the amide group, resulting in the formation of this compound. This method has been reported to yield high purity and good yields of the compound.
Wissenschaftliche Forschungsanwendungen
2-(2-fluorophenoxy)-N-methylacetamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. Additionally, this compound has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property makes this compound a potential candidate for the treatment of Alzheimer's disease.
Eigenschaften
Molekularformel |
C9H10FNO2 |
|---|---|
Molekulargewicht |
183.18 g/mol |
IUPAC-Name |
2-(2-fluorophenoxy)-N-methylacetamide |
InChI |
InChI=1S/C9H10FNO2/c1-11-9(12)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12) |
InChI-Schlüssel |
PILBFARGZKFRDB-UHFFFAOYSA-N |
SMILES |
CNC(=O)COC1=CC=CC=C1F |
Kanonische SMILES |
CNC(=O)COC1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B263268.png)
![N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B263270.png)

![N-[3-(1,2-oxazol-3-ylmethoxy)phenyl]acetamide](/img/structure/B263272.png)
![benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate](/img/structure/B263274.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(diethylcarbamoyl)pyridinium](/img/structure/B263276.png)
![methyl 4-[(6-oxodibenzo[cd,g]indazol-2(6H)-yl)methyl]benzoate](/img/structure/B263277.png)
![1-[(1,3-Benzodioxol-5-yloxy)acetyl]indoline](/img/structure/B263284.png)

![2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263288.png)
![2,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B263289.png)

![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B263294.png)